1,3-Elimination Kinetic Isotope Effect
3-Phenylpropyltrimethylammonium iodide undergoes a concurrent 1,3-elimination and 1,2-elimination with potassium amide in liquid ammonia at −55 °C, producing phenylcyclopropane alongside 3-phenylpropene isomers [1]. The nitrogen kinetic isotope effect (KIE) for the 1,3-elimination pathway was measured as k14/k15 = 1.022 ± 0.001, and the γ-hydrogen KIE (kH/kD) exceeded 20 [1]. These isotope effects are consistent with an Elcb mechanism and are uniquely measurable at this three-carbon spacer length because phenyltrimethylammonium (no spacer), benzyltrimethylammonium (one-carbon spacer), and phenethyltrimethylammonium (two-carbon spacer) cannot form the phenylcyclopropane product under these conditions [2]. This compound therefore serves as the minimal structural model for studying 1,3-elimination via a carbanion intermediate in quaternary ammonium systems.
| Evidence Dimension | Nitrogen kinetic isotope effect (k14/k15) for 1,3-elimination |
|---|---|
| Target Compound Data | k14/k15 = 1.022 ± 0.001; γ-hydrogen kH/kD > 20 |
| Comparator Or Baseline | Phenyltrimethylammonium, benzyltrimethylammonium, and phenethyltrimethylammonium: 1,3-elimination to cyclopropane product structurally impossible at chain lengths n(C) < 3 |
| Quantified Difference | Not applicable (qualitative structural impossibility for comparators) |
| Conditions | Reaction with KNH2 in liquid NH3 at −55 °C; product analysis and isotopic labeling |
Why This Matters
This compound is the shortest-chain phenylalkyl quaternary ammonium that enables study of the 1,3-elimination/1,2-elimination branching ratio, making it the essential mechanistic probe for researchers investigating E1cb pathways in ammonium leaving groups—no shorter-chain analog can substitute for this purpose.
- [1] Westaway, K. C.; Bourns, A. N. Isotope Effect Studies on Elimination Reactions. VIII. The Mechanism of the 1,3-Elimination Reaction of 3-Phenylpropyltrimethylammonium Iodide with Amide Ion in Liquid Ammonia. Can. J. Chem. 1972, 50 (14), 2332–2343. View Source
- [2] Westaway, K. C. A Study of the Mechanism of the γ-Elimination Reaction of 3-Phenylpropyltrimethylammonium Iodide. Ph.D. Thesis, McMaster University, 1968. View Source
